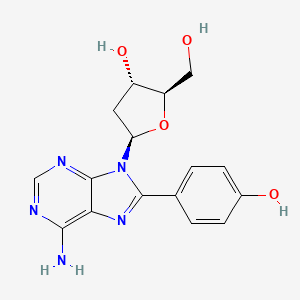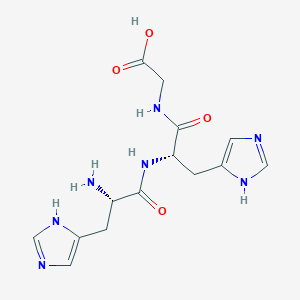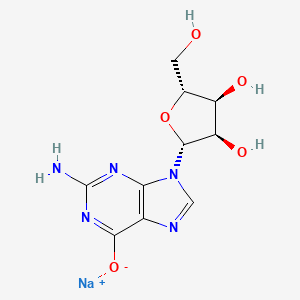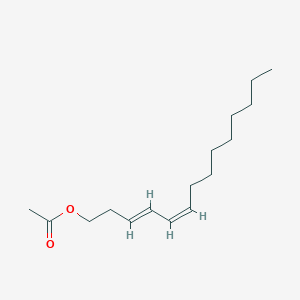
3E,5Z-Tetradecadienyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3E,5Z-Tetradecadienyl acetate is a carboxylic ester with the molecular formula C16H28O2. It is known for its role as a pheromone in various insect species, particularly in moths. The compound is characterized by its double bonds at the 3rd and 5th positions in the tetradecadienyl chain, which are in the E and Z configurations, respectively .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3E,5Z-Tetradecadienyl acetate typically involves the stereoselective reduction of alkynes and the Wittig reaction. One common method starts with commercially available 3-bromo-1-propanol, which undergoes stereospecific reduction using lithium aluminum hydride (LAH) followed by the Wittig reaction to introduce the double bonds .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired stereochemistry and yield. The Wittig reaction is particularly favored for its ability to produce the E and Z configurations accurately .
Análisis De Reacciones Químicas
Types of Reactions
3E,5Z-Tetradecadienyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LAH) and hydrogenation catalysts like palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetate group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tetradecadienoic acids, while reduction can produce saturated tetradecanes .
Aplicaciones Científicas De Investigación
3E,5Z-Tetradecadienyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of stereoselective synthesis and reaction mechanisms.
Biology: The compound is studied for its role as a pheromone in insect behavior and communication.
Medicine: Research is ongoing into its potential use in pest control, reducing the need for harmful pesticides.
Mecanismo De Acción
The mechanism of action of 3E,5Z-Tetradecadienyl acetate involves its interaction with specific receptors in the target insect species. The compound binds to olfactory receptors, triggering a behavioral response such as attraction or mating disruption. The molecular pathways involved include signal transduction mechanisms that lead to changes in insect behavior .
Comparación Con Compuestos Similares
Similar Compounds
3E,7Z-Tetradecadienyl acetate: Another insect pheromone with similar applications but different double bond positions.
E-3-Tetradecenyl acetate: Used in combination with other pheromones for pest control.
Uniqueness
3E,5Z-Tetradecadienyl acetate is unique due to its specific double bond configuration, which is crucial for its biological activity. Its ability to act as a pheromone in multiple insect species makes it a valuable compound in both research and practical applications .
Propiedades
Fórmula molecular |
C16H28O2 |
|---|---|
Peso molecular |
252.39 g/mol |
Nombre IUPAC |
[(3E,5Z)-tetradeca-3,5-dienyl] acetate |
InChI |
InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h10-13H,3-9,14-15H2,1-2H3/b11-10-,13-12+ |
Clave InChI |
XXIIMWWMOJXDLK-JPYSRSMKSA-N |
SMILES isomérico |
CCCCCCCC/C=C\C=C\CCOC(=O)C |
SMILES canónico |
CCCCCCCCC=CC=CCCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


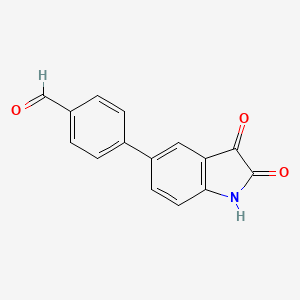

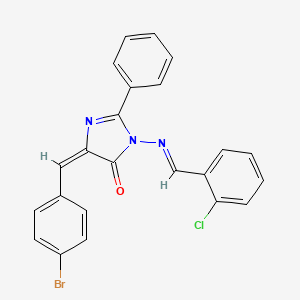
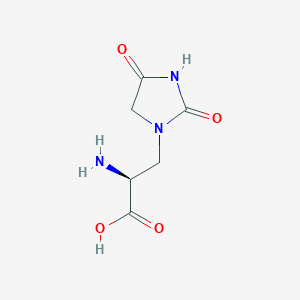
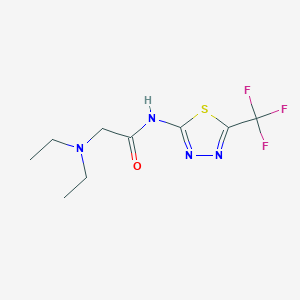
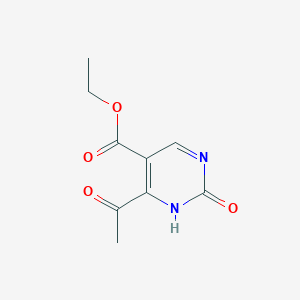
![1,6,6-Trimethyl-6,7,8,9-tetrahydro-11H-benzo[h]furo[3,2-c]chromen-11-one](/img/structure/B12935473.png)
![Methyl 4-chloro-2-(3,4-dimethoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12935478.png)
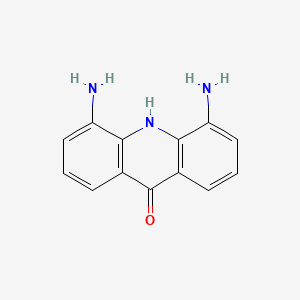
![tert-Butyl 2-(methylamino)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12935486.png)
